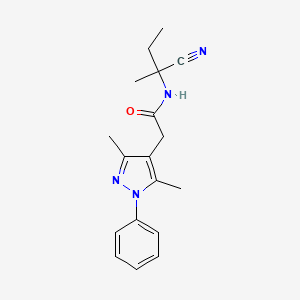

![molecular formula C19H19ClN4O4 B3017664 N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide CAS No. 320417-86-5](/img/structure/B3017664.png)

N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is not directly discussed in the provided papers. However, the papers do mention compounds with similar functional groups or structural motifs. For instance, the first paper discusses N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide, an experimental antitumor agent with a dimethylamino group, which is also present in the compound of interest . The second paper describes the interaction of N,N,N',N'-tetramethylphosphoric triamide with chloral, leading to a complex mixture of products, including a compound with a dimethylaminoethyl group . These papers provide insights into the behavior of similar functional groups under different conditions.

Synthesis Analysis

The synthesis of the compound is not detailed in the provided papers. However, the synthesis of related compounds involves the use of high-performance liquid chromatography (HPLC) for purification, as mentioned in the first paper . The second paper does not provide a direct synthesis route for the compound of interest but discusses the reactivity of a related compound, which could inform potential synthetic pathways .

Molecular Structure Analysis

Neither paper provides a direct analysis of the molecular structure of this compound. However, the second paper does mention the use of X-ray crystallography to determine the structure of a related compound . This technique could potentially be applied to the compound of interest to elucidate its molecular structure.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of the specific compound . However, they do provide some context for the reactivity of similar compounds. For example, the interaction of N,N,N',N'-tetramethylphosphoric triamide with chloral leads to a variety of phosphorus-containing products . This suggests that compounds with dimethylamino groups can participate in complex reactions, which might be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the first paper describes a method for quantifying a similar compound in plasma, which includes details on its stability and detection limits . These details could provide a starting point for understanding the properties of the compound of interest.

Scientific Research Applications

Recognition and Transport of Compounds

Research conducted by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize and transport hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, showcasing the potential for targeted transport applications in various scientific fields (Sawada et al., 2000).

Synthesis and Antioxidant Activity

The study by Kushnir et al. (2015) highlighted the synthesis of various compounds, including those involving dimethylaminoacrylate, which exhibited significant antioxidant activities. This suggests potential applications in studying oxidative stress-related disorders or developing antioxidant therapies (Kushnir et al., 2015).

Microwave-Assisted Synthesis and LCST-Behavior

Schmitz and Ritter (2007) described a microwave-assisted synthesis technique for N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide monomers. This technique offers a faster synthesis method, which is crucial in research and industrial applications. Additionally, the homopolymers obtained exhibited lower critical solution temperature (LCST) behavior in water, which is significant for applications in materials science and drug delivery systems (Schmitz & Ritter, 2007).

Synthesis of Cationic to Zwitterionic Polymer

Research by Sobolčiak et al. (2013) involved synthesizing a novel cationic polymer that transforms to a zwitterionic form upon light irradiation. This property was used to condense and release DNA, as well as switch antibacterial activity, indicating potential in gene therapy and antimicrobial applications (Sobolčiak et al., 2013).

Synthesis, Antitumor, and Antioxidant Activities of Benzothiophenes

Bialy and Gouda (2011) conducted research on cyanoacetamide derivatives leading to the synthesis of acrylamides with promising antioxidant activities. Some synthesized compounds in this study also showed potential as antitumor agents, suggesting their use in pharmaceutical research (Bialy & Gouda, 2011).

Crystal and Molecular Structures

Valkonen et al. (2012) studied the crystal and molecular structures of compounds similar in structure to N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide. Understanding these structures is critical for applications in crystal engineering and material science (Valkonen et al., 2012).

properties

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-(dimethylamino)-2-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-23(2)12-15(19(25)22-17-7-5-16(20)6-8-17)11-21-28-13-14-3-9-18(10-4-14)24(26)27/h3-12H,13H2,1-2H3,(H,22,25)/b15-12+,21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCCWWDVKAQWEQ-NDNPDCFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

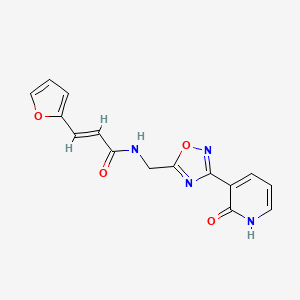

![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)

![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)

![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)

![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)